3-Fluoro-2-(methylthio)aniline
Overview
Description
3-Fluoro-2-(methylthio)aniline is an organic compound with the molecular formula C7H8FNS. It is characterized by the presence of a fluorine atom, a methylthio group, and an aniline moiety.
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-2-(methylthio)aniline is Lysozyme , an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Biochemical Pathways
The compound belongs to the class of organic compounds known as aminotoluenes, which are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group . It’s possible that the compound could interact with various biochemical pathways associated with these groups.
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-(methylthio)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysozyme, an enzyme that breaks down bacterial cell walls. The interaction between this compound and lysozyme involves binding to the active site of the enzyme, potentially inhibiting its activity
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to influence cell function by modulating cell signaling pathways. For example, this compound can affect the expression of genes involved in cellular metabolism and stress responses. This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the binding of this compound to lysozyme can inhibit the enzyme’s activity, preventing it from breaking down bacterial cell walls. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular stress or apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic reactions can affect the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and may accumulate in certain cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its potential effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, this compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(methylthio)aniline typically involves the introduction of the fluorine and methylthio groups onto an aniline precursor. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced catalytic systems and controlled reaction conditions to ensure efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-(methylthio)aniline can undergo various chemical reactions including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(methylthio)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
3-Fluoroaniline: Similar structure but lacks the methylthio group.
2-(Methylthio)aniline: Similar structure but lacks the fluorine atom.
4-Fluoro-2-(methylthio)aniline: Similar structure with the fluorine atom in a different position.
Uniqueness: 3-Fluoro-2-(methylthio)aniline is unique due to the combined presence of both the fluorine and methylthio groups on the aniline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where these properties are desired .
Properties
IUPAC Name |
3-fluoro-2-methylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGIPUGVPPOENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448717 | |
Record name | 3-fluoro-2-(methylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305811-07-8 | |
Record name | 3-fluoro-2-(methylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-2-(methylsulfanyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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